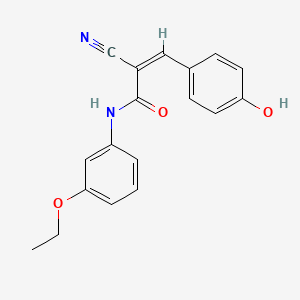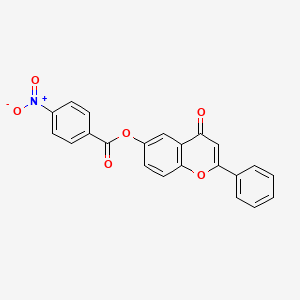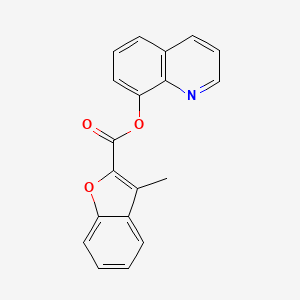
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide
説明
Synthesis Analysis
The synthesis of related acrylamide compounds often involves selective reactions, such as the one-pot reaction method. For instance, derivatives of similar compounds have been synthesized through the reaction of related acetamides with substituted isothiocyanates and methyl iodide in the presence of a basic catalyst in DMF, as reported by Bondock et al. (2014). This method demonstrates the versatility and reactivity of the acrylamide group under basic conditions, leading to the formation of structurally diverse compounds (Bondock et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the stereochemistry and structure of synthesized acrylamide compounds. For example, the crystallographic study of related acrylamides has confirmed their structures, providing insights into their stereochemistry and molecular interactions (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives exhibit various chemical behaviors depending on their substituents and reaction conditions. For instance, the reactivity of the acrylamide group with isothiocyanates under basic conditions highlights the potential for nucleophilic addition reactions, leading to the formation of diverse organic compounds with potential applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of their substituents. The synthesis and growth of organic crystals, like those of related acrylamides, have been studied to understand their thermal properties and crystal growth mechanisms, providing valuable information for designing materials with desired physical characteristics (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on related compounds have explored their mechanofluorochromic properties, showing how molecular interactions and stacking modes can affect their optical properties, which is crucial for developing materials for sensing and electronic applications (Song et al., 2015).
科学的研究の応用
Corrosion Inhibitors
2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Research shows that these compounds can significantly reduce corrosion, suggesting their potential application in protecting metal surfaces in acidic environments. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, reducing the double-layer capacitance and following the Langmuir adsorption isotherm model. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, have validated these findings (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
The study of structurally simple 3-aryl-2-cyano acrylamide derivatives revealed significant insights into their optical properties influenced by their distinct face-to-face stacking mode. These compounds exhibit varying luminescence behaviors upon mechanical stimulation, such as grinding, which is attributed to the transition from crystalline to amorphous phases. This property is crucial for the development of smart materials that respond to mechanical stress with visible changes in their optical properties (Song et al., 2015).
Herbicidal Activity
Acrylamide derivatives, including 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown promising herbicidal activities. These compounds inhibit PSII electron transport, offering a new class of herbicides with effective action even at low application rates. Their structure-activity relationship reveals that specific substitutions at the acrylate 3-position are crucial for maximizing herbicidal efficiency (Wang et al., 2004).
Cytotoxicity and Potential Therapeutic Applications
Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 2-cyano-acrylamide precursors, has explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in the development of new cancer therapies. The synthesis process and structural confirmation through various spectroscopic methods underscore the versatility of acrylamide derivatives in medicinal chemistry (Hassan et al., 2014).
Photoprotective Applications
The novel heterocyclic compound LQFM048, derived from acrylamide chemistry, has demonstrated significant photoprotective effects along with low acute toxicity, making it a promising candidate for sunscreen products. This compound, synthesized using green chemistry approaches, showcases the potential of acrylamide derivatives in developing safer and more effective photoprotective agents (Vinhal et al., 2016).
特性
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-5-3-4-15(11-17)20-18(22)14(12-19)10-13-6-8-16(21)9-7-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUYNAWKRRMGI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)
![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)
![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)
![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)
